molecular formula C20H24N2O4S B6571583 3-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946336-77-2

3-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No. B6571583
CAS RN: 946336-77-2
M. Wt: 388.5 g/mol
InChI Key: CVKGZKFSUDHMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (MTB) is a small molecule that has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds and in the study of biochemical and physiological effects. It is also known as 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxamide and is a member of the quinoline family. MTB has been used in numerous studies in order to investigate the mechanisms of action of various compounds, as well as to understand their biochemical and physiological effects.

Scientific Research Applications

MTB has been used in a variety of research applications, such as in the synthesis of other compounds, in the study of biochemical and physiological effects, and in the investigation of mechanisms of action of various compounds. It has been used in the synthesis of antimalarial drugs, as well as in the synthesis of other small molecules. It has also been used in the synthesis of various polymers and materials, as well as in the synthesis of fluorescent probes.

Mechanism of Action

MTB has been used in numerous studies to investigate the mechanism of action of various compounds. It has been used to study the interactions between proteins and small molecules, as well as to understand the mechanisms of drug resistance. It has also been used to investigate the biochemical and physiological effects of various compounds, as well as to understand how they interact with various cell types.
Biochemical and Physiological Effects
MTB has been used in numerous studies to investigate the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs on various cell types, as well as to understand the mechanisms of drug action. It has also been used to investigate the effects of various compounds on the immune system, as well as to understand how they interact with various receptors.

Advantages and Limitations for Lab Experiments

The use of MTB in laboratory experiments has many advantages. It is a small molecule, which makes it easy to work with in the laboratory. It is also relatively inexpensive, which makes it a cost-effective option for laboratory experiments. Additionally, it is relatively stable, which makes it suitable for long-term storage. However, there are also some limitations to its use in laboratory experiments. It is not always easy to synthesize and purify, and it is not always possible to obtain the desired yield.

Future Directions

There are many potential future directions for research involving MTB. It could be used to investigate the effects of various compounds on the immune system, as well as to study the mechanisms of drug action. It could also be used to investigate the interactions between proteins and small molecules, as well as to understand the mechanisms of drug resistance. Additionally, it could be used to investigate the effects of various compounds on various cell types, as well as to understand how they interact with various receptors. Finally, it could be used to synthesize various polymers and materials, as well as to synthesize fluorescent probes.

Synthesis Methods

MTB is synthesized from the reaction of 3-methoxybenzamide and 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl chloride. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, at a temperature of 0°C to 10°C. The reaction is complete when the solution is neutralized with aqueous sodium bicarbonate. The product is isolated by filtration and purified by recrystallization.

properties

IUPAC Name

3-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-12-27(24,25)22-11-5-7-15-13-17(9-10-19(15)22)21-20(23)16-6-4-8-18(14-16)26-2/h4,6,8-10,13-14H,3,5,7,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKGZKFSUDHMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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